6-ethyl-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15308266
Molecular Formula: C24H26N2O5S
Molecular Weight: 454.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26N2O5S |
|---|---|
| Molecular Weight | 454.5 g/mol |
| IUPAC Name | 6-ethyl-N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C24H26N2O5S/c1-3-14-8-9-18-16(12-14)17(27)13-19(31-18)22(28)26-24-21(23(29)25-10-11-30-2)15-6-4-5-7-20(15)32-24/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,25,29)(H,26,28) |
| Standard InChI Key | WNYWVOXUNWXKSL-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCCOC |
Introduction
6-Ethyl-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound belonging to the class of chromene derivatives. It combines structural elements of benzothiophene and chromene, making it a promising candidate for various pharmaceutical applications due to its potential anti-inflammatory, anticancer, and antimicrobial properties.
Structural Features
The compound features a chromene backbone, which is a fused benzopyran structure, along with a benzothiophene moiety and a carbamoyl group. This intricate arrangement of functional groups may interact with biological targets, contributing to its pharmacological properties.
| Structural Component | Description | Potential Biological Interaction |
|---|---|---|
| Chromene Backbone | Fused benzopyran structure | Potential for anti-inflammatory and anticancer activities |
| Benzothiophene Moiety | Sulfur-containing heterocycle | May contribute to antimicrobial properties |
| Carbamoyl Group | Amide linkage with methoxyethyl side chain | Possible interaction with enzymes or receptors |
Synthesis Methods
The synthesis of this compound typically involves multi-step chemical reactions requiring controlled conditions such as temperature and pH. Common solvents include dichloromethane or ethanol, and analytical techniques like NMR and HPLC are used to monitor reaction progress and purity.
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Initial Steps: Formation of the chromene backbone often involves condensation reactions between appropriate aldehydes and phenols.
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Introduction of Benzothiophene Moiety: This may involve coupling reactions or direct synthesis from benzothiophene precursors.
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Carbamoyl Group Installation: Typically achieved through amidation reactions involving carbamoyl chlorides or carboxylic acids.
Potential Applications
Given its structural complexity and potential biological activities, this compound has applications in:
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Pharmaceuticals: Antitumor, anti-inflammatory, and antioxidant activities suggest potential therapeutic uses.
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Biological Research: As a tool compound for studying interactions with biological targets such as enzymes or receptors.
Research Findings
Initial studies indicate that compounds with similar structures exhibit diverse biological activities. Further research is necessary to fully elucidate the mechanisms of action and therapeutic potential of 6-ethyl-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide.
| Compound | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Target Compound | Chromene + Benzothiophene | Antitumor, Anti-inflammatory | Complex multi-ring structure |
| Ethyl 6-methyl... | Chromene only | Anticancer | Simpler structure |
| 6-Ethoxy... | Chromene + Aldehyde | Unknown | Lacks nitrogen functionality |
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